molecular formula C14H14BrNO2 B14720534 1-Benzyl-3-(methoxycarbonyl)pyridin-1-ium bromide CAS No. 6516-41-2

1-Benzyl-3-(methoxycarbonyl)pyridin-1-ium bromide

Cat. No.: B14720534
CAS No.: 6516-41-2
M. Wt: 308.17 g/mol
InChI Key: ITRVFZHSHIJYCZ-UHFFFAOYSA-M
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Description

1-Benzyl-3-(methoxycarbonyl)pyridin-1-ium bromide is a chemical compound with the molecular formula C15H16BrNO2. It is a quaternary ammonium salt, which means it contains a positively charged nitrogen atom. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Benzyl-3-(methoxycarbonyl)pyridin-1-ium bromide can be synthesized through the reaction of 3-methoxycarbonylamino-4-methylpyridine with benzyl bromide. The reaction typically occurs in a solvent such as toluene, acetone, or acetonitrile, often at elevated temperatures .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, solvent choice, and reaction time to maximize efficiency .

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-3-(methoxycarbonyl)pyridin-1-ium bromide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

1-Benzyl-3-(methoxycarbonyl)pyridin-1-ium bromide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Benzyl-3-(methoxycarbonyl)pyridin-1-ium bromide involves its interaction with molecular targets in cells. The positively charged nitrogen atom allows it to interact with negatively charged cellular components, potentially disrupting normal cellular functions. This interaction can lead to various biological effects, including antimicrobial and anticancer activities .

Comparison with Similar Compounds

Uniqueness: 1-Benzyl-3-(methoxycarbonyl)pyridin-1-ium bromide is unique due to its specific structure, which imparts distinct chemical and biological properties. Its quaternary ammonium group makes it highly reactive in nucleophilic substitution reactions, and its potential biological activities make it a compound of interest in medicinal chemistry .

Properties

CAS No.

6516-41-2

Molecular Formula

C14H14BrNO2

Molecular Weight

308.17 g/mol

IUPAC Name

methyl 1-benzylpyridin-1-ium-3-carboxylate;bromide

InChI

InChI=1S/C14H14NO2.BrH/c1-17-14(16)13-8-5-9-15(11-13)10-12-6-3-2-4-7-12;/h2-9,11H,10H2,1H3;1H/q+1;/p-1

InChI Key

ITRVFZHSHIJYCZ-UHFFFAOYSA-M

Canonical SMILES

COC(=O)C1=C[N+](=CC=C1)CC2=CC=CC=C2.[Br-]

Origin of Product

United States

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